molecular formula C9H11NO3 B1408509 (R)-2-Amino-3-phenoxypropanoic acid CAS No. 59123-23-8

(R)-2-Amino-3-phenoxypropanoic acid

Cat. No.: B1408509
CAS No.: 59123-23-8
M. Wt: 181.19 g/mol
InChI Key: JQBDLDSXPJLCFK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-phenoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a phenoxy group (-OPh) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-phenoxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and ®-2-amino-3-chloropropanoic acid.

    Reaction Conditions: The phenol is first converted to its sodium salt by reacting with sodium hydroxide. This sodium phenoxide is then reacted with ®-2-amino-3-chloropropanoic acid under basic conditions to form ®-2-Amino-3-phenoxypropanoic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-phenoxypropanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-phenoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

®-2-Amino-3-phenoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-phenoxypropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenoxypropanoic acid: The enantiomer of ®-2-Amino-3-phenoxypropanoic acid with similar chemical properties but different biological activity.

    Phenylalanine: An amino acid with a phenyl group instead of a phenoxy group.

    Tyrosine: An amino acid with a hydroxyl group attached to the phenyl ring.

Uniqueness

®-2-Amino-3-phenoxypropanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biological Activity

(R)-2-Amino-3-phenoxypropanoic acid, also known as (R)-phenoxypropionic acid, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique phenoxy and amino functional groups. Its chemical formula is C9H11NO3C_{9}H_{11}NO_{3}, and it exhibits properties that allow it to interact with various biological targets.

The biological activity of this compound primarily arises from its ability to modulate receptor activity and enzyme function. The compound has shown potential as an agonist or antagonist in various receptor systems, particularly in the context of neurotransmission and metabolic processes.

  • Receptor Interaction : Studies indicate that this compound can interact with G-protein coupled receptors (GPCRs), influencing pathways related to pain perception and inflammation.
  • Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, impacting the synthesis of neurotransmitters and inflammatory mediators.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntinociceptiveReduces pain perception in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals, reducing oxidative stress
AntimicrobialExhibits activity against bacterial strains
NeuroprotectiveProtects neuronal cells from injury in vitro

Case Study 1: Antinociceptive Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to controls. This effect was attributed to its action on central nervous system receptors involved in pain modulation.

Case Study 2: Anti-inflammatory Properties

In vitro assays revealed that this compound effectively reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic application in inflammatory diseases.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly improved cell viability and reduced markers of apoptosis, indicating its neuroprotective capabilities.

Research Findings

  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as a therapeutic agent.
  • Safety Profile : Toxicological assessments have shown that the compound has a low toxicity profile in both acute and chronic exposure scenarios, further supporting its potential use in clinical settings.
  • Comparative Analysis : Comparative studies with other phenoxyacetic acid derivatives suggest that this compound exhibits superior biological activity, particularly in terms of anti-inflammatory and neuroprotective effects.

Properties

IUPAC Name

(2R)-2-amino-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDLDSXPJLCFK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316222
Record name O-Phenyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59123-23-8
Record name O-Phenyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59123-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phenyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-phenoxypropanoic acid
Reactant of Route 2
(R)-2-Amino-3-phenoxypropanoic acid
Reactant of Route 3
(R)-2-Amino-3-phenoxypropanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-3-phenoxypropanoic acid
Reactant of Route 5
(R)-2-Amino-3-phenoxypropanoic acid
Reactant of Route 6
(R)-2-Amino-3-phenoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.